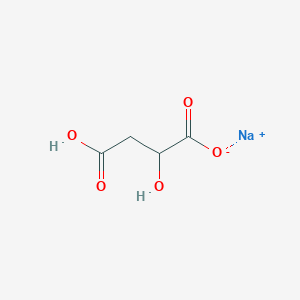

Sodium hydrogen DL-malate

Übersicht

Beschreibung

Sodium hydrogen DL-malate is a chemical compound that is used in various scientific research applications. It is a salt of malic acid, which is a naturally occurring organic acid found in many fruits and vegetables. Sodium hydrogen DL-malate is a white crystalline powder that is soluble in water and has a sour taste. This compound has been studied extensively for its biochemical and physiological effects, and it has shown promising results in many areas of research.

Wissenschaftliche Forschungsanwendungen

1. Impact on Ruminal Fermentation

Sodium hydrogen DL-malate has been studied for its effects on ruminal fermentation. In vitro experiments with mixed ruminal microorganisms demonstrated that the presence of DL-malate could affect the fermentation process. Specifically, DL-malate was observed to influence the pH levels, propionate concentration, and total volatile fatty acid (VFA) concentrations when fermenting soluble starch or cracked corn. These findings suggest potential applications in animal feed, particularly for ruminants, to optimize ruminal fermentation and improve feed efficiency (Martin & Streeter, 1995).

2. Role in Lactate Utilization

The impact of DL-malate on lactate utilization by ruminal bacteria has been a topic of research. It has been noted that malate, a dicarboxylic acid, can significantly stimulate lactate uptake in certain ruminal bacteria, influencing the overall ruminal fermentation process. This aspect is particularly relevant in understanding and managing animal diets and feed additives to promote healthier and more efficient digestion in ruminants (Martin, 1998).

3. Influence on Ion Transport and pH Regulation

Research on sodium hydrogen malate has also delved into its role in ion transport and pH regulation within cells. Studies have explored how this compound interacts with various cellular mechanisms, particularly in contexts of stress or altered metabolic states. This includes its involvement in the sodium-hydrogen exchange process and the potential implications for medical therapies, such as ischemia-reperfusion injury treatment (Karmazyn, 1999).

4. Potential in Reducing Cisplatin-Induced Toxicity

Interestingly, sodium malate has been investigated for its protective effects against cisplatin-induced toxicity. It appears that the combination of cisplatin and sodium malate could result in a compound with less nephrotoxicity while maintaining antitumor effectiveness. This finding opens possibilities for using sodium malate in chemotherapeutic contexts to mitigate side effects (Ueda et al., 1998).

5. Structural and Spectroscopic Studies

Sodium hydrogen malate has also been the subject of structural and spectroscopic studies, providing insights into its chemical properties and interactions. Such studies are fundamental in understanding the compound's behavior under various conditions and could inform its broader applications in scientific research (Henn et al., 1994).

Wirkmechanismus

Target of Action

Sodium hydrogen DL-malate, also known as Monosodium DL-malate or 2-hydroxybutanedioic acid monosodium salt , is an organic compound that is commonly used as a food additive, buffering agent, and humectant . Its primary targets are the biochemical processes that regulate acidity and moisture in various applications .

Mode of Action

As a buffering agent, Sodium hydrogen DL-malate helps maintain the pH levels in the medium it is added to . It interacts with acidic or basic substances to prevent drastic changes in pH, thereby ensuring the stability of the product . As a humectant, it has the ability to attract and retain moisture, which can be beneficial in food and cosmetic applications .

Result of Action

The primary result of Sodium hydrogen DL-malate’s action is the regulation of acidity and moisture levels in the products it is added to . This can enhance the texture and flavor of food products , and improve the moisture retention of cosmetic products .

Action Environment

The action of Sodium hydrogen DL-malate can be influenced by various environmental factors. For instance, the pH of the medium can affect its buffering capacity . Additionally, the presence of other substances can impact its humectant properties. More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of Sodium hydrogen DL-malate.

Eigenschaften

IUPAC Name |

sodium;2,4-dihydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJOZCIMYABYPO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium hydrogen DL-malate | |

CAS RN |

58214-38-3, 68303-40-2 | |

| Record name | Sodium hydrogen malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-(-)-Malic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

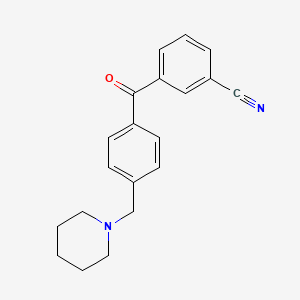

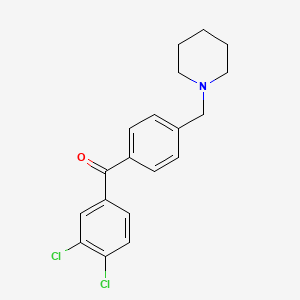

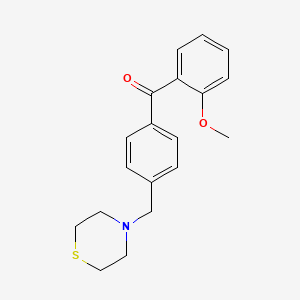

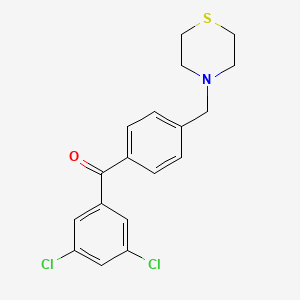

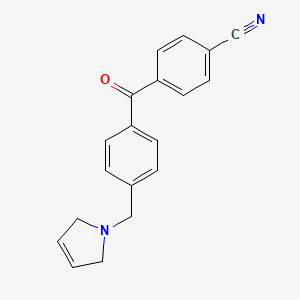

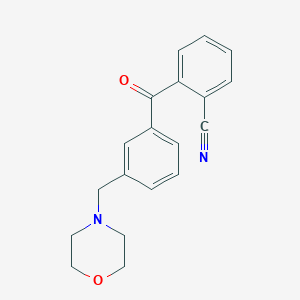

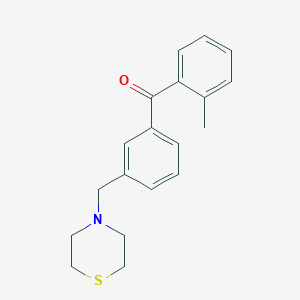

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1613081.png)

![2,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613082.png)

![3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613095.png)